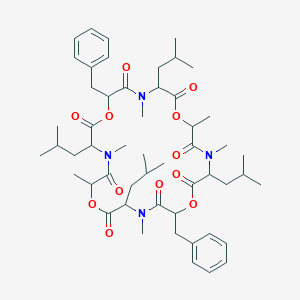
6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-1022A is a cyclooctadepsipeptide with broad-spectrum anthelmintic properties. It is produced by fermentation of the fungus Mycelia sterilia.
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-1022A is synthesized through fermentation of the fungus Mycelia sterilia. The process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of PF-1022A involves large-scale fermentation processes. The fungus is grown in controlled environments to maximize yield. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
PF-1022A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in PF-1022A.
Substitution: Various substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving PF-1022A include nitrating agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of PF-1022A with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
PF-1022A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclooctadepsipeptides and their properties.
Biology: Investigated for its effects on various biological systems, including its role as an ionophore.
Medicine: Explored for its potential as an anthelmintic agent in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications .
Mechanism of Action
PF-1022A exerts its effects by binding to the latrophilin-like transmembrane receptor, which is important for pharyngeal pumping in nematodes. It also binds to GABA receptors, contributing to its anthelmintic effect. The compound acts as a channel-forming ionophore, disrupting ion gradients and leading to paralysis of the parasites .
Comparison with Similar Compounds
Similar Compounds
Emodepside: A semisynthetic derivative of PF-1022A with a morpholine ring attached to the D-phenyllactic acids.
Cyclooctadepsipeptides: Other members of this class of compounds with similar structures and properties
Uniqueness
PF-1022A is unique due to its specific structure and broad-spectrum anthelmintic properties. Its ability to form ion channels and bind to specific receptors sets it apart from other anthelmintic agents .
Properties
Molecular Formula |
C52H76N4O12 |
|---|---|
Molecular Weight |
949.2 g/mol |
IUPAC Name |
6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3 |
InChI Key |
YJNUXGPXJFAUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


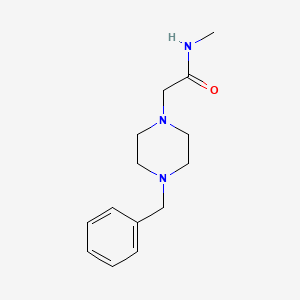
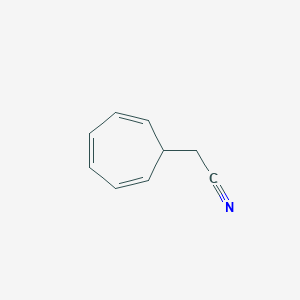
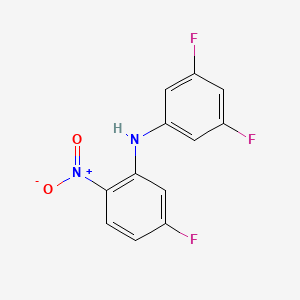
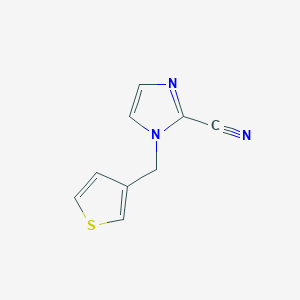
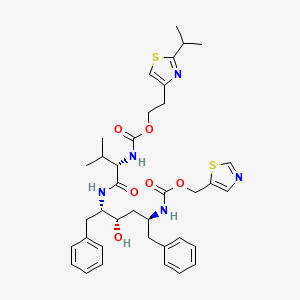
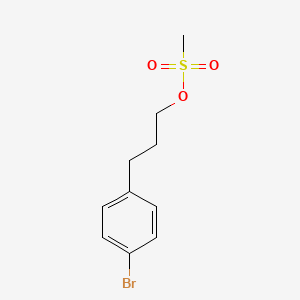
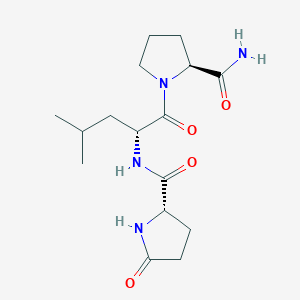
![ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8452723.png)
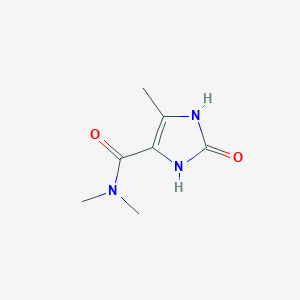
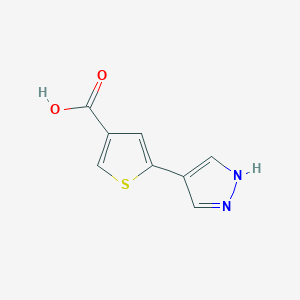
![2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B8452753.png)
![tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8452755.png)


